2-bromo-4-methylbenzenesulfonyl chloride

CAS No.: 89794-06-9

Cat. No.: VC2368790

Molecular Formula: C7H6BrClO2S

Molecular Weight: 269.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89794-06-9 |

|---|---|

| Molecular Formula | C7H6BrClO2S |

| Molecular Weight | 269.54 g/mol |

| IUPAC Name | 2-bromo-4-methylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H6BrClO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 |

| Standard InChI Key | NQXSKUPCOJGZQA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)Br |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)Br |

Introduction

Chemical Identity and Physical Properties

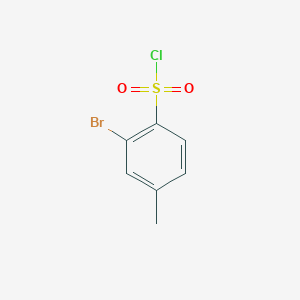

2-Bromo-4-methylbenzenesulfonyl chloride is an aryl sulfonyl chloride characterized by a bromine atom at the ortho position (position 2) and a methyl group at the para position (position 4) relative to the sulfonyl chloride functional group. Its structure combines the reactivity of the sulfonyl chloride group with the electronic effects of the bromine and methyl substituents.

Basic Physical and Chemical Properties

The compound exhibits distinct physical and chemical characteristics that are summarized in the following table:

| Property | Value/Description |

|---|---|

| Chemical Formula | C₇H₆BrClO₂S |

| Molecular Weight | 269.54 g/mol |

| Physical State | Yellow solid |

| CAS Registry Number | 89794-06-9 |

| IUPAC Name | 2-bromo-4-methylbenzene-1-sulfonyl chloride |

| Melting Point | Not specified in available data |

| Appearance | Yellow solid |

The compound contains a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring that is substituted with bromine and methyl groups. This structural arrangement contributes to its reactivity and applications in synthetic organic chemistry .

Structural Characteristics

The molecule features a benzene ring with three key substituents:

-

A sulfonyl chloride group (-SO₂Cl) at position 1

-

A bromine atom at position 2 (ortho to the sulfonyl chloride)

-

A methyl group at position 4 (para to the sulfonyl chloride)

This substitution pattern creates a reactive compound with distinctive chemical behavior, particularly in nucleophilic substitution reactions involving the sulfonyl chloride group.

Synthesis Methods

The synthesis of 2-bromo-4-methylbenzenesulfonyl chloride has been documented in scientific literature and patents. The primary synthetic method involves diazotization followed by treatment with sulfur dioxide and cuprous chloride.

Standard Synthesis Procedure

The following synthesis procedure is derived from patent literature and represents a standard method for preparing 2-bromo-4-methylbenzenesulfonyl chloride:

-

Preparation of reaction liquid A:

-

Preparation of reaction liquid B:

-

Final reaction and isolation:

-

At 0°C, reaction liquid B is added to reaction liquid A

-

The mixed solution is stirred for 2 hours

-

The product is extracted with ethyl acetate

-

The combined organic layer is washed with water, dried over anhydrous sodium sulfate

-

After filtration and concentration, the product is purified by column chromatography

-

The final product is obtained as a yellow solid (13.3 g) with a yield of 70%

-

Reaction Conditions and Parameters

The synthesis involves several critical reaction conditions:

| Parameter | Condition |

|---|---|

| Temperature | 0°C for key reaction steps |

| Reactants | Hydrochloric acid, sulfur dioxide, acetic acid, copper(I) chloride, sodium nitrite |

| Reaction Time | Total approximately 3 hours (1 hour for diazotization, 2 hours for final reaction) |

| Purification | Column chromatography |

| Yield | 70% |

The reaction proceeds through a diazotization-sulfonation mechanism, which is common for the synthesis of aryl sulfonyl chlorides .

Chemical Reactivity and Applications

2-Bromo-4-methylbenzenesulfonyl chloride exhibits reactivity typical of sulfonyl chlorides, with the electron-withdrawing bromine and electron-donating methyl groups modifying its reactivity profile.

General Reactivity

The compound's primary reactivity centers on the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. Key reactions include:

-

Reaction with amines to form sulfonamides

-

Reaction with alcohols to form sulfonate esters

-

Reaction with water (hydrolysis) to form sulfonic acids

-

Participation in metal-catalyzed coupling reactions, utilizing the bromine substituent

The presence of the bromine atom at the ortho position provides opportunities for further functionalization through cross-coupling reactions, making this compound valuable in synthesis planning.

Comparison with Related Compounds

2-Bromo-4-methylbenzenesulfonyl chloride shares structural similarities with other aryl sulfonyl chlorides, particularly its positional isomer 4-bromo-2-methylbenzenesulfonyl chloride.

Comparison with 4-Bromo-2-methylbenzenesulfonyl chloride

The positional isomer 4-bromo-2-methylbenzenesulfonyl chloride (CAS: 139937-37-4) differs in the positioning of the bromine and methyl substituents:

| Property | 2-Bromo-4-methylbenzenesulfonyl chloride | 4-Bromo-2-methylbenzenesulfonyl chloride |

|---|---|---|

| CAS Number | 89794-06-9 | 139937-37-4 |

| Bromine position | Position 2 (ortho) | Position 4 (para) |

| Methyl position | Position 4 (para) | Position 2 (ortho) |

| Physical appearance | Yellow solid | White crystals or powder |

| Melting point | Not specified in data | 59.0-68.0°C |

While these compounds have the same molecular formula and weight, their different substitution patterns can lead to variations in reactivity and chemical behavior .

Structure-Activity Relationships

The positioning of substituents in aryl sulfonyl chlorides can significantly impact their:

-

Reactivity: The ortho-bromine in 2-bromo-4-methylbenzenesulfonyl chloride may create steric hindrance around the sulfonyl chloride group, potentially affecting its reactivity with nucleophiles.

-

Physical properties: The different arrangement of substituents can alter crystallinity, solubility, and melting point.

-

Biological activity: When incorporated into larger molecules, these positional isomers may exhibit different biological properties and interactions with target biomolecules.

These structure-activity relationships make the precise positioning of substituents an important consideration in the design and synthesis of compounds for specific applications.

Analytical Characterization

Analytical characterization of 2-bromo-4-methylbenzenesulfonyl chloride typically involves several spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Common spectroscopic methods for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the aromatic protons and the methyl group

-

¹³C NMR would display the aromatic carbon signals, the methyl carbon, and the sulfonyl carbon

-

-

Infrared (IR) Spectroscopy:

-

Characteristic S=O stretching vibrations (typically around 1350-1150 cm⁻¹)

-

S-Cl stretching vibrations

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 269/271/273 (showing characteristic isotope pattern for Br and Cl)

-

Fragment ions corresponding to loss of Cl, SO₂, etc.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume